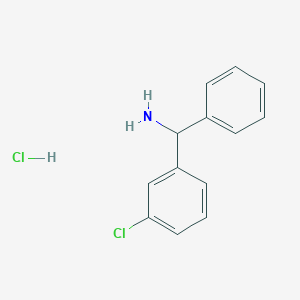

(3-Chlorophenyl)(phenyl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOACANPNQMECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615613 | |

| Record name | 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-37-8 | |

| Record name | 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt that belongs to the benzhydrylamine class of compounds. Its rigid diphenylmethane backbone, substituted with a chlorine atom on one of the phenyl rings, makes it a valuable building block and a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and potential pharmacological relevance, designed to support its application in research and drug development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5267-37-8 | [2] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [2] |

| Molecular Weight | 254.16 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | ≥98% | [2] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

| Predicted XlogP | 3.5 | [3] |

| Predicted pKa | (Not available) | |

| Melting Point | (Not available) | |

| Solubility | Soluble in methanol | Inferred from synthesis protocols |

Chemical Structure:

Caption: Chemical structure of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Synthesis and Manufacturing

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is typically achieved through a multi-step process commencing with the corresponding benzophenone. The general synthetic pathway involves the formation of a ketoxime intermediate, followed by its reduction to the primary amine, and concluding with the formation of the hydrochloride salt.

Workflow for the Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride:

Caption: General synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (3-Chlorophenyl)(phenyl)methanone oxime

This step involves the reaction of 3-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl generated, driving the reaction towards the formation of the oxime.

-

To a solution of 3-chlorobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1-1.5 equivalents).

-

Add a base, such as sodium hydroxide or sodium acetate (2-3 equivalents), to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain the crude (3-Chlorophenyl)(phenyl)methanone oxime. Recrystallization from a suitable solvent like ethanol may be performed for purification.

Step 2: Reduction of (3-Chlorophenyl)(phenyl)methanone oxime to (3-Chlorophenyl)(phenyl)methanamine

The reduction of the oxime to the corresponding primary amine is a critical step. A common and effective method utilizes zinc dust in acetic acid.[4] The acidic medium protonates the oxime, making it more susceptible to reduction by the zinc metal.

-

In a round-bottom flask, suspend (3-Chlorophenyl)(phenyl)methanone oxime (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath and add zinc dust (2-4 equivalents) portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Neutralize the filtrate with a strong base (e.g., concentrated NaOH solution) under cooling to precipitate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Chlorophenyl)(phenyl)methanamine.

Step 3: Formation of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

-

Dissolve the crude (3-Chlorophenyl)(phenyl)methanamine in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise until the pH is acidic (pH 1-2).

-

Stir the mixture for a short period, during which the hydrochloride salt will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Analytical Characterization

The identity and purity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC methods can be developed to resolve and quantify the enantiomers, although this can be challenging for the free amine and may require derivatization.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.

Pharmacological Profile and Biological Activity

(3-Chlorophenyl)(phenyl)methanamine hydrochloride serves as a precursor for various pharmacologically active compounds, particularly those targeting the central nervous system.[1] The benzhydrylamine scaffold is a known pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5]

Derivatives of benzhydrylamine have been extensively studied for their potential as antihistamines, antidepressants, and agents for treating other neurological and psychiatric disorders.[6][7] The position of the chloro substituent on the phenyl ring can significantly influence the binding affinity and selectivity for different biological targets.[8] For instance, studies on chlorophenylpiperazine analogues have shown that the 3-chloro substitution can lead to high-affinity ligands for the dopamine transporter.[5]

While direct pharmacological data for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is limited in the public domain, its structural similarity to known monoamine transporter ligands suggests that it may exhibit affinity for these targets. Further research is warranted to fully elucidate its pharmacological profile.

Potential Biological Targets and Signaling Pathways:

Caption: Postulated mechanism of action for derivatives.

Safety and Handling

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is intended for research use only. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key chemical intermediate with significant potential in the development of novel therapeutics, particularly for central nervous system disorders. This guide has provided a detailed overview of its fundamental properties, a plausible and detailed synthetic route, and an outline of its potential pharmacological relevance based on the activity of structurally related compounds. Further experimental investigation into its specific physicochemical properties and direct biological activities is encouraged to fully realize its potential in drug discovery and development.

References

-

Brainly. (FREE) Complete the following sentence with relevant information. Named reactions in which oxime reduction by. [Link]

-

TSI Journals. The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. [Link]

-

MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

-

Organic Chemistry Portal. Zinc. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]

-

YouTube. Reagents: Zinc in acetic acid (Zn/CH3COOH) by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). [Link]

-

PubChemLite. (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). [Link]

-

ACS Omega. Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

-

PubMed. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. [Link]

-

PMC. Synthesis and Pharmacological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. [Link]

-

NIST WebBook. Methanone, (3-chlorophenyl)phenyl-. [Link]

-

PMC. Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

-

PubMed. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. [Link]

-

PMC. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

-

MDPI. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. [Link]

-

ResearchGate. (PDF) Pharmacological and Genetic Characterization of Two Selective Serotonin Transporter Ligands: 2-[2-(Dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-Amino-4-[2-(dimethylaminomethylphenylthio)]benzonitrile (DASB). [Link]

-

PMC. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. [Link]

-

PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

- Google Patents.

Sources

- 1. Zinc [organic-chemistry.org]

- 2. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [cymitquimica.com]

- 3. PubChemLite - (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN) [pubchemlite.lcsb.uni.lu]

- 4. brainly.com [brainly.com]

- 5. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

(3-Chlorophenyl)(phenyl)methanamine hydrochloride CAS number 5267-37-8

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride (CAS 5267-37-8)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind experimental design, offers field-proven insights, and grounds its claims in verifiable, authoritative sources. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in your research and development endeavors.

Introduction and Strategic Importance

(3-Chlorophenyl)(phenyl)methanamine hydrochloride, identified by CAS number 5267-37-8, belongs to the benzhydrylamine class of compounds. The benzhydryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous antihistaminic and neuroactive drugs.[1] The strategic placement of a chlorine atom on one of the phenyl rings at the meta-position significantly influences the molecule's electronic properties and steric hindrance, offering a nuanced tool for modifying biological activity in drug design.

This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and potentially agrochemicals.[2] Its hydrochloride salt form enhances stability and improves solubility in various solvents, making it a versatile reagent for a wide range of chemical transformations in both laboratory and industrial settings.[2] Understanding its synthesis, characterization, and handling is therefore paramount for any research program aiming to leverage its unique chemical architecture.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. The key characteristics of (3-Chlorophenyl)(phenyl)methanamine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5267-37-8 | [3][4] |

| Molecular Formula | C₁₃H₁₃Cl₂N (for the hydrochloride salt) | [5] |

| Molecular Weight | 254.15 g/mol | [4] |

| Free Base CAS | 55095-14-2 | [6] |

| Free Base Formula | C₁₃H₁₂ClN | [7] |

| Free Base Mol. Wt. | 217.70 g/mol | [8] |

| Purity | Typically ≥98% | [4][9] |

| Appearance | Crystalline solid | [10] |

| InChI Key | UCOACANPNQMECK-UHFFFAOYSA-N | [4] |

| Storage | 2-8°C, under inert gas | [2] |

Synthesis and Purification Strategies

While a specific, detailed synthesis for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is not extensively published under its CAS number, its structure as a benzhydrylamine derivative allows us to infer logical and established synthetic routes. The synthesis of such compounds often involves the formation of the central carbon-nitrogen bond and the diarylmethane framework.

One common and effective strategy involves the reduction of a corresponding ketoxime. This approach is advantageous due to the accessibility of the precursor ketone.

Hypothetical Synthetic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [myskinrecipes.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [cymitquimica.com]

- 5. (3-Chlorophenyl)(phenyl)methanamine hydrochloride | C13H13Cl2N | CID 21528812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. PubChemLite - (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN) [pubchemlite.lcsb.uni.lu]

- 8. Levocetirizine Lactose Ester (mixture of diastereomer) | SynZeal [synzeal.com]

- 9. (3-CHLOROPHENYL)(PHENYL)METHANAMINE | 55095-14-2 [sigmaaldrich.cn]

- 10. caymanchem.com [caymanchem.com]

(3-Chlorophenyl)(phenyl)methanamine hydrochloride molecular weight

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis

Introduction

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt that serves as a crucial chemical intermediate and building block in various scientific fields. Its structural motif, featuring a diphenylmethane core with a chlorine substituent, makes it a valuable precursor in the synthesis of more complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and analytical characterization methods. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the methodologies presented.

Core Physicochemical Properties

The accurate characterization of a compound begins with its fundamental physicochemical properties. The hydrochloride salt form of (3-Chlorophenyl)(phenyl)methanamine is typically used to enhance its stability and solubility, which are advantageous for laboratory and industrial applications.[1]

| Property | Value | Source |

| IUPAC Name | (3-Chlorophenyl)(phenyl)methanamine hydrochloride | N/A |

| Molecular Weight | 254.15 g/mol | [2][3] |

| Molecular Formula | C₁₃H₁₃Cl₂N | Calculated |

| CAS Number | 5267-37-8 | [1][2] |

| Appearance | Off-white to white solid | [4] |

| Purity | Typically ≥98% | [1][2] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

| Free Base MW | 217.7 g/mol | |

| Free Base Formula | C₁₃H₁₂ClN | [5] |

Synthesis Methodology: Reductive Amination

A prevalent and efficient method for synthesizing diarylmethanamines is the reductive amination of the corresponding ketone precursor. This approach is favored for its high atom economy and operational simplicity. The following protocol details the synthesis of (3-Chlorophenyl)(phenyl)methanamine and its subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize (3-Chlorophenyl)(phenyl)methanamine hydrochloride from (3-Chlorophenyl)(phenyl)methanone.

Materials:

-

(3-Chlorophenyl)(phenyl)methanone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or methanolic HCl)

-

Diethyl ether

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve (3-Chlorophenyl)(phenyl)methanone (1.0 equiv) in anhydrous methanol.

-

Add a significant excess of a nitrogen source, such as ammonium acetate (5-10 equiv). The excess drives the equilibrium towards the formation of the intermediate imine.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv), in portions. NaBH₃CN is selective for the imine over the ketone, preventing reduction of the starting material.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base amine.

-

-

Purification:

-

If necessary, purify the crude product by column chromatography on silica gel to isolate the pure (3-Chlorophenyl)(phenyl)methanamine free base.

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or DCM.

-

Slowly add a solution of hydrochloric acid (1.1 equiv) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the chemical structure.

Protocol: Purity Assessment by RP-HPLC

Objective: To determine the purity of the synthesized (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This protocol is adapted from methodologies used for similar aromatic compounds.[6]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm (determined by UV scan).[6]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Prepare the synthesized sample in the same diluent to the same concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (% Area Normalization).

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis via HPLC.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the molecular structure, including the position of the chlorine atom on the phenyl ring and the overall connectivity.

-

Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of the free base (m/z [M+H]⁺).[4]

Applications in Research and Development

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is not typically an end-product but rather a versatile starting material.

-

Drug Discovery: This compound serves as a key intermediate in the synthesis of novel therapeutic agents.[1] The 3-chlorophenyl piperazine moiety, for example, is a well-known pharmacophore found in several centrally active drugs, including the antidepressant Trazodone.[7][8] The structural framework of (3-Chlorophenyl)(phenyl)methanamine allows medicinal chemists to explore structure-activity relationships by modifying the amine or aromatic rings.

-

Agrochemicals: Its reactivity and functional groups make it a suitable building block in the development of new pesticides and herbicides.[1]

-

Material Science: Primary amines of this type can be used in the synthesis of polymers and other advanced materials.

Conclusion

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a well-characterized chemical intermediate with a defined molecular weight of 254.15 g/mol . Its synthesis is reliably achieved through methods like reductive amination, and its purity can be rigorously assessed using standard analytical techniques such as RP-HPLC. Its primary value lies in its role as a versatile building block, enabling researchers in drug discovery and other fields to construct more complex and functional molecules.

References

-

MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

-

Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

-

PubChemLite. (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). [Link]

-

PubChem. (3-Chlorophenyl)Methanamine Hydrochloride. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

-

PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]

-

RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

-

PubMed Central (PMC). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

- Google Patents.

Sources

- 1. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [cymitquimica.com]

- 3. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [cymitquimica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. PubChemLite - (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN) [pubchemlite.lcsb.uni.lu]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Technique Approach to the Definitive Structure Elucidation of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

An In-Depth Technical Guide:

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research, development, and regulatory approval rests. (3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key intermediate in the synthesis of various bioactive molecules, including antihistamines and antidepressants.[1] Its precise molecular architecture dictates its reactivity and suitability for these applications. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, written for researchers, scientists, and drug development professionals. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices and demonstrating how a self-validating, orthogonal analytical workflow provides irrefutable structural proof.

Synthesis Context and Foundational Properties

A robust analytical strategy begins with an understanding of the material's origin. A common synthetic route to benzhydryl amines is the reductive amination of the corresponding benzophenone.[2][3] In this case, (3-chlorophenyl)(phenyl)methanone would be reacted with an ammonia source under reducing conditions.

This context is critical as it informs our impurity profiling strategy. Potential impurities could include unreacted ketone starting material, the corresponding alcohol intermediate, or byproducts from over-alkylation. Our analytical methods must be specific enough to not only confirm the target structure but also to detect and identify these potential contaminants.[4][5][6]

The target compound's basic physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | (3-Chlorophenyl)(phenyl)methanamine hydrochloride | N/A |

| CAS Number | 5267-37-8 | [7] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [8] |

| Molecular Weight | 254.16 g/mol | [7][8] |

The Orthogonal Analytical Workflow: A Strategy for Certainty

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Causality: Our first objective is to confirm the molecular weight and determine the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer, is the ideal choice. ESI minimizes fragmentation, allowing for clear observation of the protonated molecular ion ([M+H]⁺), while the TOF analyzer provides the mass accuracy required to distinguish between isobaric formulas.[9]

Experimental Protocol: ESI-QTOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to ~10 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-QTOF mass spectrometer operating in positive ion mode.

-

Infusion: Infuse the sample solution directly at a flow rate of 5 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform a lock-mass correction using a known reference compound to ensure high mass accuracy (<5 ppm).

-

Analysis: Identify the monoisotopic mass of the protonated free base, [C₁₃H₁₂ClN + H]⁺. The characteristic isotopic pattern for one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) provides strong evidence for its presence.

Data Presentation: Expected HRMS Results

| Ion Species | Calculated m/z | Observed m/z (example) | Δ (ppm) | Elemental Composition |

| [M+H]⁺ | 218.0731 | 218.0729 | -0.9 | C₁₃H₁₃ClN |

| [M+2+H]⁺ | 220.0702 | 220.0700 | -0.9 | C₁₃H₁₃³⁷ClN |

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We employ a suite of experiments to build the structure piece by piece. 1D experiments (¹H and ¹³C) provide an initial census of proton and carbon environments, while 2D experiments (COSY, HSQC, HMBC) reveal how they are connected.[10][11][12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the salt and to allow observation of the exchangeable N-H protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum to identify proton chemical shifts, integrations, and coupling patterns.

-

Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (H-C-C-H networks), crucial for mapping out the aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond C-H correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which are essential for connecting molecular fragments, such as linking the benzylic proton to both aromatic rings.[12][13]

-

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

| Atom(s) | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| Benzylic CH | ~5.5-6.0 (s, 1H) | ~55-60 | C1', C1'', C2', C6', C2'', C6'' |

| Amine NH₃⁺ | ~9.0-9.5 (broad s, 3H) | N/A | Benzylic CH, Benzylic C |

| Phenyl C'2/6-H | ~7.5-7.6 (m, 2H) | ~128-129 | C4', Benzylic C |

| Phenyl C'3/5-H | ~7.4-7.5 (m, 2H) | ~129-130 | C1' |

| Phenyl C'4-H | ~7.3-7.4 (m, 1H) | ~128-129 | C2'/C6' |

| Chlorophenyl C''2-H | ~7.6 (s, 1H) | ~127-128 | C4'', C6'', Benzylic C |

| Chlorophenyl C''4-H | ~7.4 (d, 1H) | ~130-131 | C2'', C6'' |

| Chlorophenyl C''5-H | ~7.3 (t, 1H) | ~128-129 | C1'', C3'' |

| Chlorophenyl C''6-H | ~7.5 (d, 1H) | ~126-127 | C2'', C4'', Benzylic C |

| Quaternary C1' | N/A | ~138-140 | C'2/6-H, Benzylic H |

| Quaternary C1'' | N/A | ~140-142 | C''2-H, C''6-H, Benzylic H |

| Quaternary C3''-Cl | N/A | ~133-134 | C''2-H, C''4-H, C''5-H |

Note: Chemical shifts are estimates. Actual values may vary. The HMBC correlations are the critical data points that connect the benzylic methine group to both the unsubstituted phenyl ring and the 3-chlorophenyl ring, confirming the overall diarylmethane skeleton.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For (3-Chlorophenyl)(phenyl)methanamine hydrochloride, the spectrum will be distinctly different from its free base or ketone precursor. The formation of the secondary amine salt results in characteristic absorption bands for the -NH₂⁺ group.[14][15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Analysis: Identify the characteristic absorption bands.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~3000-2400 | N-H Stretch (broad) | Confirms the presence of the ammonium salt (-NH₂⁺).[14][15] |

| ~1610-1560 | N-H Bend (asymmetric) | Characteristic of a secondary amine salt.[15][16] |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of aromatic rings. |

| ~1600, 1480 | Aromatic C=C Stretch | Skeletal vibrations of the phenyl rings. |

| ~750-700 & ~690 | C-H Out-of-Plane Bend | Confirms monosubstituted phenyl ring. |

| ~880-860 & ~780 | C-H Out-of-Plane Bend | Confirms 1,3- (meta) disubstituted phenyl ring. |

| ~1100-1000 | C-N Stretch | Supports the amine structure. |

| ~800-600 | C-Cl Stretch | Consistent with a chlorophenyl group. |

The absence of a strong absorption around 1700 cm⁻¹ is critical, as it confirms the complete reduction of the ketone starting material.

Chromatographic Purity Assessment

Expertise & Causality: Before final confirmation, we must establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[4][17] A reversed-phase method provides excellent separation for moderately polar compounds like our target analyte. This analysis quantifies the main component and separates it from any potential process impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC-UV

-

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 acetonitrile:water. Dilute to 0.1 mg/mL for injection.

-

Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV/PDA detector.

-

Analysis: The peak area percentage of the main component is used to determine purity. The PDA detector can be used to assess peak purity by comparing spectra across the peak.

Data Presentation: HPLC Method Parameters

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 220 nm and 254 nm |

A result of >99.5% purity by peak area would indicate a sample of sufficient quality for definitive structural analysis.

X-ray Crystallography: The Unambiguous Proof

Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.[18] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and stereochemistry.[19] This technique is particularly valuable in pharmaceutical settings for confirming the structure of salts and identifying their packing motifs.[20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solvent system (e.g., ethanol/water or isopropanol) is a common starting point.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, which diffracts the beam into a unique pattern of reflections. The crystal is rotated to collect a complete dataset.

-

Structure Solution & Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the unit cell.[19] Atoms are fitted to the electron density, and the model is refined computationally to achieve the best fit with the experimental data.

Expected Outcome: The final refined structure would provide a 3D model of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, confirming the connectivity established by NMR and showing the ionic interaction between the protonated amine and the chloride anion.

Data Synthesis and Final Structure Confirmation

-

HRMS confirmed the elemental formula C₁₃H₁₂ClN for the free base.

-

FTIR identified the key functional groups: a secondary ammonium salt, two distinct aromatic rings (monosubstituted and meta-disubstituted), and a C-Cl bond, while confirming the absence of a carbonyl.

-

NMR provided the complete carbon-hydrogen framework. ¹H and ¹³C spectra showed the correct number of protons and carbons. COSY connected the protons within each aromatic ring, and most critically, HMBC correlated the benzylic proton to both rings, unequivocally establishing the diarylmethane core and the 3-position of the chlorine atom.

-

HPLC demonstrated that the analyzed sample was of high purity, ensuring the spectroscopic data represents the target compound and not a significant impurity.

This comprehensive, self-validating workflow leaves no ambiguity. Each piece of evidence supports the others, leading to the definitive structural assignment of the synthesized material as (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

References

- Stein, S. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 979-989. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBdXygFxz_CDyaRH-lP_T4HF4aa8p2wVf2wKwaNZ3H0Of_BMJiaRyoEJnM5LRKKbiM7W4XcFaTqbRpeAUkeqO8yUcMHSYQ3cN6UK46QBXMmGDsSpshczjHd8i9Kfei0oIxkvMDdoTONRTLqb4=]

- Avo Automation. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Avo Automation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwXCiHrK9-2HcP4oysE1gDKcyrvgqWyUc7uUmZG_LwhS9wl3atVKDWvVjrJu4P4IRsuJlf4HJxCuuZxEr8CqWVZnQH_HHdQTDJJSi2FC6jSAVANSyd5yzH2-0ymh8u9ynxZF-zJEWbHk1jEtoXouuHWRDdFwCcVfVI4ErDHqnCrAq-4V_2U6Qs_hweo=]

- Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5546-5557. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzu-0Tv233Ab79Wo-6PfgcWuI71YeTb9-cJSk-9vI624_Y5QTAkRLe7VIRsxWEBLiYxLoTWciuRoSuB2zg4TGryWUdxxkmIotuNhKpLSYXCKLLKpEQgyh7KyNH_WW4FTylnFCWBlIy3pt0k45wW6S5UJnYNQ_pbjpBpiYrWkvOldY2QFMW5YZm8tpsaH0FHjYfceY0f0HzMiM6veVjkWah5DbCvlTNxLOhVCgvfHl_DeqGrDBXD09MiTugBilPwg==]

- Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFssYoHDe0eNgO_XGb4xTTFSeVgiR0MZKyFl85sbqdyd4Dtz5CyFWDbp9D0DUzdzxx8OOc39Br9dxagSqYyL_8x5CmGemPCy6Gz4r78qB5GqbM_mU0kms1MpCd8a9kKnXeULID8Cw==]

- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1BEzXi2ouBvT23m38Lz8zLQRav_3ldev81d3SlYPW_12IwLsSyX6oXGoh__EhH-JMhXy1SfmxX8CyEk7zctbolgscLRtP9cmG8d9iS50I4_70tFcoSKP3DdwQ-ItCwylid7IyELgguzLKZYJjeI0Lt7Jb7RCyJ8z_d_wggJPSL2bMrw==]

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCmHdH4H-beHbIULnaxqeCxTIyBq-7zDC_PhnuxHiHB--5WctEP4MfU-N3CPnu6MRz7E0V5GIPVqhZbmqtShBJLEjhy4y5kAIQaDFtdzPc_LIZJnVnbYyNtbpWAqdaFGJ331PsSgCUsKO_7lhYlmJC-lUIou_s1AEZIr9T9JhEJ-HV6f47or8o73IUlYFLDJgeY4B7Y0R_AankOjANUDxnXsEmObKcPZKY]

- LabPurity. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. LabPurity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrMOIsGdLR5l8GAfSf6faOKg7_X5Pz62r818av9LuS1m15c6JXtx3auf9R92mEpYI87pjYjJ6KsltvGMI_8i21R0Slbiib471BCPRqMxQo34zIsqSGPwPq-ah1X6B6QHKBuPeB7zCvzc8V5Tc2wWcWtvXTv1yzAzBFLPneRGppfYurSpCwbknjWoWY-kOGgUUtcCx4tGDylk6du9hgGaM=]

- CymitQuimica. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE6bQ3FNTcE_6OGF8vJtBWZzrcbfvM5d453vIU8hTlWuK49yHklUXkDRaa6XtGcgLZq4IxnC7FVVz6yNv2WdnqHzHnGlCF9onwt6HKjWZmkunnDcdwvS7Vn-dDyH7I_9HNgh8QdMBZe-19_7ePlRSvRrbLUeMJ7CR5VYrIY-3hCUU_KnRq2Cz7j8X1qPNyBH4gECBnvUc=]

- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy4S3EpONI0thICtZMGAzQUS_stkHAT7rpZa2cYwi9ynnvB1GWcEmbql_4dcHlZXiEO8nke4eA3jQ2IVhiudHe297owQhD_7YGRRBqWBi_QkYCglMAXmciew92ndz-PAdVIb2iaUqzDzjf1CRWe7i-43b6n96J]

- Jensen, B. S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-14. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPTVyv3HOFRyfGOLw0pOGzcCzmbPOenqIhPkdHQSRQwirNKudEUGO8msXWxFQYfRtE38QSb8jeH2I8ap0zWNNpuYknnA-w9KnTB_TEmN39K5hmWB7TjmURbYhIQ0WGzIrCqHMu]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [https://vertexaisearch.cloud.google.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmDR4HNbpCwWWqlwjhaihf9NXB0AdTO33M_SUjhFOLBWw5HS6wbnPAUpXPpeDegkD_mta77UGthprHtzHLi42Jlej4WZ4lAQAsg_t_GWLJfGR4H8IR_v-0lxmD-Z0u431rYDSoH_YeCmjZRPs=]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6gpFqepNGmF0ZGNjGly5-xeAZMnVL8YUpZlaaYCzVBtTW5eMEC7OrlVqBASoFAXA4RB_wTuKwi--h6JJyxegef48HvqeErjhuIINPV31IcaZgB8VomKwfJU1lO0isbgGQt_lmw878KPkREhGzQjCKYuS5eFPDdAR2HOfaCJ-SZrwfY395wGzLSs0]

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2MPc4uXhEVrPSwPEwCJLp_FeBF8WC225iysX5odM9rTZHY4__krjKYfgZbD5Z6pNM1lRmJDqwk23ySL6NarUBOGEoNdjHSyZ4FpYLwUUbLvuT-gjc_kKqfL2i8h8ijyyNtiQRjlfyCkrSX8F5ZkcyhhcKwBREbDzIOmRMMJN77OORcaSjm0HwI8RBMjlaKiH1m1Zrd-2Biw8JJO5MDBfbbmkTKQkN]

- PubChem. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmW9OTnNxypti6UdtmVHq0_xc4oNJcDShsHbhkclEBof2WUAr0RxKR7IFt8pyNohvgARqkJIkzI-KHniZ4wVnyZNvvb7GP2BzbeE8sw6lA6WT1-2NX8iaKAf2H5PFgkkbSR5LzEncQtE1TVMO55Q==]

- MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpK2jnLDLQ-f4S17hVD5bEOU2Notk3L4acZfhHLI16YvSdhIoyDdWCKQ1PZMeYp4HFJjcIBHcg61WrJG627L4vxtZPxf5aHb152Wex07L1sr4kFfNyN6C2wock0DE_Bs5tjiJjMWJ3YRrkE92YEFjqXKUbLwx-RrPjRJaG9RCrvQML-5OMwmbrvmbOv6e0dfqr7BpY6krqwuMOd7ij0YoG2CQ4NVAZhTIF8Q==]

- Zubenko, A. D., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZsEe-fo4sekwB9NXw3iGbWDxaTsam9j2a8wbrTiibiH9Wh7Ekmaga6TLSMnzoIiBzIA32KKerecDUhrtSk5-YZI_P7kLJ32s_CDJsvFtDxguN00IESyRVRXoyn_Bo6pVm6Yv]

- ChemScene. (n.d.). (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuya52VUefMuJRoGZGngKBApKsafy50vwhqdRq7o0ihD9gu0U2zsuGmSdvF82LxEBaqrLgmpOdZ3_05vYiF0AHEre8NzSSFTyWBvJmAQhWIMn64iU8brEgX7C587TxVKzBU5f6TA==]

- Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx0jsYBTiExrEyJ-TbwtiQDGBRqxKiI_QVGHgGypefweqt0eOhwFJYhhYs8K-6YOR3pvYJ08uLYhhuzd88GWNYx_OCUfPWBEicByLszI4QBMlASGCKjtCB7-DzDQJU9FAjtpSnjL3qcg0g5oTURQ==]

- Blow, D. (2002). X ray crystallography. PMC - PubMed Central - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgqSThrZpi8qUS7c8hE9rpu6grUHzrHFfDsk3no3ki_W4KV20vWiZoWTDB0l2X5Im9YrExRnz0YARDy3TFOOJlKD3_cjxzBW-zFSuIlYu-wDswxPGD9BvuB32XpdZDe6713IPQGcTsKaEGRCc=]

- Thompson, A. L. (2022). X-ray studies of molecular structure during the crystallisation of organic salts. University of Manchester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiaSWxJOkVnPEFberhBRPoBX6XLcNISs2odIeMANXcU-UNO_pbvOBvAGBRKzaS2M25F7RGzHvA3N3GJJKZZ9wLKNyxmxkkbkI5NrVLtWrbAtemTuiEOYxh2R4a2K4zobMsA2EZQLYpX1gJRA==]

- BenchChem. (n.d.). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxBVCUR0KI6wPDTuocla5hLldYkIR7nVNFMayjpkknMfBAkHh9V5xcVCvdJLtWuPHEBft4CTKaUtw48j0u6dUU3t5oYDtdy2CKCHK-uxaxNRWgxcGaNyB_BHJfV3ALGRFMSrOr3j3RTQE40puWZmMcoD1oH5KGgQ7XfyqdcSAvh_va_AHGYd6TfErS1J0GcW-LI1jpZmu-3lA_djNGSFLjL1hBzIh7rOcG4HAEVIKJTzXnn619yg==]

- Reddy, P. V. G., et al. (2014). Benzhydryl Amines: Synthesis and Their Biological Perspective. Mini-Reviews in Medicinal Chemistry, 14(3), 234-255. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEExECVkXJNcMybto2rf6ktyyVhi4_JP0Z83dUEbLeRX1h3VoXyopSsJdwQWZjFnGZinVXxsdsloXaGf4SJuv6WMMVECfCYTFpLFBOadPBQjGnp0Dezn17fclMWURc1awscNDL-8m23ON_gvoQ==]

- Zhang, M., et al. (2018). Synthesis of benzhydryl amine derivatives by transition‐metal catalysis. Chemistry – An Asian Journal, 13(17), 2419-2423. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz8X1uB6TpqSyip_psP55gU_u7E7dUoZgt6skCr9HfMtbfD4eTXN-tZrKZV-eHdDhsmp_hTIxLzsV8lDI1n9IP5yaqBY7d_FGIb1uOA87kKdKUoPj29J-7__eEcJa3RvmKoXBUAW5WtvWVvQHgyzLkfqT6kEdpseEO78F3OFGXYvlo7CQUuEZ5gxl6C4m20le2eWIIX8tLg41UgMMcvG0zKc_4sWYMbHEfnAvYvbK16XdtIgfM]

Sources

- 1. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [myskinrecipes.com]

- 2. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 5. biotech-spain.com [biotech-spain.com]

- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. anuchem.weebly.com [anuchem.weebly.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray studies of molecular structure during the crystallisation of organic salts - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of (3-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS Number: 5267-37-8). As a critical parameter in drug development and various research applications, understanding the solubility of this primary amine hydrochloride is paramount for formulation, bioavailability, and experimental design. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Introduction to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Physicochemical Profile

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine salt. The hydrochloride form is typically chosen to enhance the stability and aqueous solubility of the parent amine.[1] The presence of the chlorophenyl and phenyl groups imparts a significant degree of lipophilicity, which must be counterbalanced by the ionic nature of the hydrochloride salt to achieve dissolution in aqueous media.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

| Property | Value | Source |

| CAS Number | 5267-37-8 | CymitQuimica[2] |

| Molecular Formula | C₁₃H₁₃Cl₂N | Sigma-Aldrich |

| Molecular Weight | 254.16 g/mol | CymitQuimica[2] |

| Predicted XlogP | 3.5 | PubChem[3] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | General knowledge |

The predicted XlogP of 3.5 suggests a significant non-polar character, which inherently limits aqueous solubility.[3] The formation of the hydrochloride salt introduces an ionic center, making the molecule's solubility highly dependent on the polarity of the solvent and the pH of the medium.

Theoretical Framework for Solubility

The solubility of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is governed by the equilibrium between the solid-state lattice energy and the solvation energy of its ions in a given solvent. As an amine salt, its dissolution in polar protic solvents like water, ethanol, and methanol is generally favored due to ion-dipole interactions and hydrogen bonding.

The dissolution process can be visualized as follows:

Caption: Dissolution-Precipitation Equilibrium.

The hydrochloride salt of an amine is significantly more polar than its free base form.[4] This principle is fundamental in pharmaceutical sciences for enhancing the water solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[4]

The Critical Role of pH

For ionizable compounds such as amine hydrochlorides, solubility is intrinsically linked to the pH of the aqueous medium. The equilibrium between the protonated (more soluble) and the un-ionized (less soluble) forms is dictated by the compound's pKa. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. A pH-solubility profile is therefore essential for understanding the compound's behavior in different physiological and experimental environments. In acidic solutions, the common ion effect from the presence of excess chloride ions can potentially suppress the solubility of the hydrochloride salt.[5]

Quantitative Solubility Data: A Gap in the Literature

This data gap necessitates that researchers and formulation scientists determine the solubility of this compound empirically. The following sections provide detailed, best-practice protocols for this purpose.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the thermodynamic equilibrium solubility assay, often referred to as the shake-flask method.[6][7] This method measures the concentration of a saturated solution in equilibrium with the solid drug, ensuring that the measurement reflects the true thermodynamic limit of solubility under the specified conditions.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final measurement.

Objective: To determine the equilibrium solubility of (3-Chlorophenyl)(phenyl)methanamine hydrochloride in various solvents at a controlled temperature.

Materials:

-

(3-Chlorophenyl)(phenyl)methanamine hydrochloride (purity >98%)

-

Selected solvents of analytical grade (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow:

Caption: Isothermal Shake-Flask Solubility Workflow.

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a pre-weighed excess amount of (3-Chlorophenyl)(phenyl)methanamine hydrochloride (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent (e.g., 1 mL) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to validate the chosen equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent artificially high results.

-

Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or µg/mL.

-

Perform the experiment in at least triplicate for each solvent system to ensure reproducibility. Report the results as the mean ± standard deviation.

-

Conclusion and Future Directions

While specific, publicly available solubility data for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is currently lacking, this guide provides the necessary theoretical foundation and practical, detailed protocols for its accurate determination. As an amine hydrochloride with significant lipophilic character, its solubility is expected to be moderate in polar protic solvents and highly pH-dependent in aqueous media.

For researchers and drug development professionals, the empirical determination of this parameter using the methodologies outlined herein is a critical step. The generation and publication of such data would be of significant value to the scientific community, aiding in the formulation of this compound for various applications and contributing to a more comprehensive understanding of its physicochemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. olisystems.com [olisystems.com]

- 3. PubChemLite - (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN) [pubchemlite.lcsb.uni.lu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

(3-Chlorophenyl)(phenyl)methanamine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS No. 5267-37-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety data with field-proven best practices to ensure the protection of laboratory personnel and the integrity of experimental work. The narrative is structured to explain the causality behind each recommendation, fostering a proactive safety culture grounded in scientific principles.

Section 1: Compound Identification and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine salt belonging to the classes of halogenated benzenes and aromatic amines.[1] Its hydrochloride form enhances stability and solubility, making it a versatile intermediate in pharmaceutical and agrochemical research.[2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.

While extensive experimental data for this specific compound is not publicly available, the table below summarizes key known and predicted information. The absence of specific data necessitates a cautious approach, treating the compound with the respect due to a potentially hazardous substance.

| Property | Value | Source(s) |

| Chemical Name | (3-Chlorophenyl)(phenyl)methanamine hydrochloride | [3][4] |

| CAS Number | 5267-37-8 | [3][4] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [3] |

| Molecular Weight | 254.16 g/mol | [3] |

| Appearance | Solid, powder/crystalline form | [2] |

| Purity | Typically ≥98% for research grades | [1][3] |

| Solubility | Described as water-soluble | [2] |

| Storage Temperature | Recommended 2-8°C, under inert gas | [3][4] |

| Predicted XlogP | 3.5 (for free base) | [5] |

| Melting Point | Data not consistently available for this specific isomer. A similar isomer (CAS 451503-28-9) has a reported melting point of 239-241°C. | [2] |

Section 2: Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are related to irritation and potential acute toxicity. The Globally Harmonized System (GHS) provides a standardized framework for communicating these risks.

2.1 GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 | [6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 | [6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 | [6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 | [6][7] |

2.2 Toxicological Insights

-

Acute Effects : Direct contact can cause irritation to the skin and serious irritation to the eyes.[7] Inhalation of the powder can lead to respiratory tract irritation.[6] Ingestion may be harmful.[6]

-

Chronic Effects : Specific data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is not available in the reviewed literature.[6][7] However, many primary aromatic amines are known to be lipid-soluble and can be readily absorbed through the skin.[8] Some aromatic amines are recognized as carcinogens, necessitating that all compounds in this class be handled with measures to prevent chronic exposure.[8][9]

-

Occupational Exposure Limits (OELs) : No specific Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established for this compound.[10][11] In the absence of an OEL, all handling procedures must be geared towards minimizing any potential exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory. The goal is to create a self-validating system where the risk of exposure is minimized at every step.

3.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially in its powdered form, is a properly functioning Chemical Fume Hood .[12][13] Weighing and transferring solids should be performed deep within the hood to contain any airborne dust. For weighing operations, a ventilated balance enclosure or powder weighing station provides superior containment by creating a precise horizontal airflow that protects the user and prevents contamination of the surrounding lab space.[13] A HEPA-filtered vacuum should be available for cleanup; dry sweeping is strongly discouraged as it can aerosolize hazardous dust.[14]

3.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. If prolonged contact or immersion is possible, consult a glove compatibility chart for the specific solvents being used. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[6] Change gloves immediately if they become contaminated.[14]

-

Eye and Face Protection : Use safety glasses with side shields at a minimum.[14] When there is a risk of splashing or significant dust generation, tightly fitting chemical safety goggles should be worn.[15] A full-face shield, worn over safety glasses or goggles, offers the highest level of protection for the eyes and face.[1]

-

Skin and Body Protection : A fastened laboratory coat is mandatory.[14] For procedures with a higher risk of spillage, consider using a chemical-resistant apron and Tyvek sleeves.

-

Respiratory Protection : Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood.[12] If engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[16]

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents. The following workflow is designed for handling (3-Chlorophenyl)(phenyl)methanamine hydrochloride powder.

4.1 Preparation and Weighing Workflow

-

Designate Area : Cordon off and label a specific area within a chemical fume hood for handling the compound.[14]

-

Surface Protection : Line the designated work surface with absorbent, disposable bench paper.[14]

-

Pre-weighing : Tare a labeled, sealable container (e.g., a vial with a screw cap) on a balance located outside the fume hood.

-

Transfer in Hood : Move the tared container and the stock bottle of the chemical into the designated area of the fume hood.

-

Dispensing : Using a spatula, carefully transfer the desired amount of powder from the stock bottle to the tared container. Perform this action slowly and close to the work surface to minimize dust generation.[13]

-

Seal and Decontaminate : Securely close both the new container and the stock bottle. Carefully wipe the exterior surfaces of both containers with a cloth dampened with 70% ethanol or another appropriate solvent to remove any residual dust.[13]

-

Final Weighing : Remove the sealed, decontaminated container from the fume hood and weigh it on the balance to determine the exact mass of the transferred chemical.

-

Cleanup : Dispose of the contaminated bench paper and any cleaning materials into a designated hazardous waste container. Decontaminate the work surface.

-

Hygiene : Remove PPE and wash hands thoroughly with soap and water.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

5.1 First Aid Measures

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

5.2 Spill Response Protocol

This protocol is for a minor spill (a few grams) of solid material within a laboratory setting. For large or uncontained spills, evacuate the area and contact institutional emergency personnel.

-

Alert Personnel : Immediately alert others in the vicinity and restrict access to the spill area.

-

Don PPE : Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. If significant dust is present, a respirator is required.

-

Containment : Cover the spill with a chemical spill absorbent pad or pillows to prevent further dispersal. For powders, it is often better to gently cover with an absorbent material like vermiculite or sand.[13]

-

Cleanup :

-

Wet Method : Gently wet the absorbent material with a suitable solvent (e.g., water or ethanol, if compatible) to prevent dust from becoming airborne.

-

Collection : Carefully scoop the absorbed material and spilled powder into a labeled hazardous waste container using non-sparking tools.

-

-

Decontamination : Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.

-

Disposal : Seal the waste container and dispose of it, along with all contaminated PPE, through the institution's hazardous waste management program.

Section 6: Storage and Disposal

6.1 Storage

Store (3-Chlorophenyl)(phenyl)methanamine hydrochloride in a tightly sealed, properly labeled container.[3] The storage location should be a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6] Storage at 2-8°C is often recommended to ensure long-term stability.[4]

6.2 Waste Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[6] Disposal should be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[6] The chemical properties of chlorinated aromatic compounds mean they can be persistent in the environment and require specific disposal methods, such as high-temperature incineration.[17]

References

-

De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First! Retrieved from [Link]

-

University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

-

Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Powder-Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

-

Area of Interest. (n.d.). Aromatic Amine Limits. Retrieved from [Link]

-

Angene Chemical. (2022). Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

LookChem. (n.d.). Cas 451503-28-9, (S)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]

-

ElectronicsAndBooks.com. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (3-Chlorophenyl)(phenyl)methanamine Hydrochloride. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). US5552549A - Process for the dechlorination of chlorinated aromatic compounds.

-

PubChemLite. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

Sources

- 1. (3-Chlorophenyl)(phenyl)methanamine hydrochloride [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. PubChemLite - (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN) [pubchemlite.lcsb.uni.lu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aromatic Amine Limits → Area → Sustainability [pollution.sustainability-directory.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. safety.duke.edu [safety.duke.edu]

- 15. lookchem.com [lookchem.com]

- 16. ddpsinc.com [ddpsinc.com]

- 17. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Putative Mechanism of Action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed analysis of the putative mechanism of action for (3-Chlorophenyl)(phenyl)methanamine hydrochloride. As of the date of this publication, a comprehensive search of publicly available scientific literature and databases has not yielded specific in vitro pharmacological data (e.g., binding affinities or functional inhibition constants) for this compound. Therefore, the mechanism of action described herein is a scientifically informed hypothesis based on the well-established structure-activity relationships of its chemical class, the benzhydrylamine derivatives, which are known to interact with monoamine transporters. This guide is intended to provide a foundational understanding and a framework for empirical validation.

Introduction: The Benzhydrylamine Scaffold and its Significance in Neuropharmacology